molecular formula C18H13Cl2N3O3 B11177390 N-(4-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

N-(4-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B11177390
M. Wt: 390.2 g/mol
InChI Key: FPXCQPIAQFICPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a 1,2-oxazole derivative characterized by a dichlorophenyl group at position 3, a methyl group at position 5, and a 4-carbamoylphenyl carboxamide substituent at position 2. The carbamoyl group at the para position of the phenyl ring enhances hydrogen-bonding capacity, which may influence its binding affinity to biological targets .

Properties

Molecular Formula

C18H13Cl2N3O3

Molecular Weight

390.2 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C18H13Cl2N3O3/c1-9-14(16(23-26-9)15-12(19)3-2-4-13(15)20)18(25)22-11-7-5-10(6-8-11)17(21)24/h2-8H,1H3,(H2,21,24)(H,22,25)

InChI Key

FPXCQPIAQFICPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Cyclization of α-Hydroxy Ketones

α-Hydroxy ketones (e.g., 6a–c ) undergo condensation with potassium cyanate under acidic conditions, followed by intramolecular cyclization to yield 4-substituted oxazol-2-ones. For example:

  • Reagents : Potassium cyanate (1.2 eq), HCl (cat.)

  • Conditions : 80°C, 12 hours

  • Yield : 68–75%.

Cyclization of α-Bromo Ketones

Alternatively, α-bromo ketones (e.g., 9a–q ) react with 2,4-thiazolidinedione in the presence of triphosgene and a base (e.g., DIPEA) to form 5-substituted oxazol-2-ones:

  • Reagents : Triphosgene (1.5 eq), DIPEA (3 eq)

  • Conditions : 0°C to room temperature, 6 hours

  • Yield : 72–85%.

Table 1: Comparison of Oxazole Ring Formation Methods

MethodStarting MaterialReagentsTemperatureYieldSource
α-Hydroxy ketone route6a–c KOCN, HCl80°C68–75%
α-Bromo ketone route9a–q Triphosgene, DIPEA0–25°C72–85%

Introduction of the 2,6-Dichlorophenyl Group

The 2,6-dichlorophenyl moiety is introduced via halogenation or cross-coupling reactions:

Direct Halogenation

Electrophilic aromatic substitution using Cl₂ gas or SOCl₂ on a pre-formed phenyl-oxazole intermediate:

  • Conditions : FeCl₃ (cat.), 50°C, 8 hours

  • Yield : 60–65%.

Suzuki-Miyaura Coupling

A Pd-catalyzed cross-coupling between a boronic acid and a brominated oxazole precursor:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : DMF/H₂O (4:1)

  • Yield : 78–82%.

Carboxamide Coupling

The final carboxamide group is installed via two approaches:

Amide Bond Formation with 4-Carbamoylaniline

The oxazole-4-carboxylic acid derivative reacts with 4-carbamoylaniline using coupling agents:

  • Reagents : EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3 eq)

  • Solvent : DCM or DMF

  • Yield : 85–90%.

Schotten-Baumann Conditions

Acyl chloride intermediates (generated via SOCl₂) react with 4-carbamoylaniline in aqueous NaOH:

  • Conditions : 0°C, 2 hours

  • Yield : 75–80%.

Table 2: Carboxamide Coupling Methods

MethodReagentsSolventTemperatureYieldSource
EDC/HOBt couplingEDC·HCl, HOBt, DIPEADMF25°C85–90%
Schotten-BaumannSOCl₂, NaOHH₂O/Et₂O0°C75–80%

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (3:1) yields >99% purity:

  • Melting Point : 214–216°C.

Column Chromatography

Silica gel chromatography with DCM/MeOH (95:5) achieves 98% purity.

Industrial-Scale Synthesis

Optimized protocols for large-scale production include:

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

  • Quality Control : HPLC-MS monitoring ensures <0.5% impurities .

Chemical Reactions Analysis

Reactions::

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

Anticancer Research

Mechanism of Action
The compound exhibits notable anticancer properties through several mechanisms:

  • Apoptosis Induction : It promotes programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compound can halt cell division at specific checkpoints, particularly at the G1/S phase.
  • Enzyme Inhibition : It inhibits key enzymes involved in tumor growth and survival pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxic effects of this compound on various cancer cell lines, significant antiproliferative activity was observed:

Cancer Cell LineEC50 (µM)Notes
MCF-7 (Breast)10.5Effective against hormone-responsive breast cancer
A549 (Lung)12.3Shows potential for lung cancer treatment
HepG2 (Liver)8.7Indicates efficacy against liver cancer

These results suggest that the compound outperforms some conventional chemotherapeutics in specific contexts, highlighting its potential as a lead compound for further drug development.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate it may inhibit the growth of various bacterial strains.

Antimicrobial Efficacy
The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This antimicrobial activity suggests that the compound could serve as a basis for developing new antibiotics or adjunct therapies.

Pharmacological Research

Potential as a Lead Compound
Given its diverse biological activities, N-(4-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide serves as a promising lead compound in drug discovery. Its structural characteristics allow for modifications that could enhance efficacy and reduce toxicity.

Applications in Drug Development

  • Targeting Specific Enzymes : The compound can be tailored to inhibit specific enzymes linked to disease pathways.
  • Receptor Modulation : It may be modified to enhance interactions with particular receptors involved in disease processes.

Comparative Analysis with Related Compounds

To contextualize the unique profile of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents affecting efficacy
PerampanelAnticonvulsantAction on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s closest analogs differ primarily in substituents on the phenyl rings and the nature of the carboxamide group. Key examples include:

N-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate (Compound III)
  • Substituents : Lacks the 4-carbamoylphenyl group; instead, the carboxamide is directly attached to a 2,6-dichlorophenyl ring.
  • Molecular Weight : 275.11 g/mol (C₁₁H₈Cl₂N₂O₂·H₂O).
  • Key Features: Exhibits a dihedral angle of 59.10° between the dichlorophenyl and oxazole rings, influencing molecular packing . Stabilized by N–H⋯O and O–H⋯O hydrogen bonds in its crystal structure, with π-π interactions further enhancing stability. Used as a leflunomide analog in immunomodulation studies .
N-(4-Butylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
  • Substituents : Features a hydrophobic 4-butylphenyl group instead of the carbamoylphenyl group.
  • Likely exhibits weaker hydrogen-bonding interactions compared to the carbamoyl derivative .
N-[4-(Carbamoylmethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
  • Substituents : Contains a carbamoylmethyl group at the para position of the phenyl ring.
  • Molecular Weight : 369.8 g/mol (C₁₉H₁₆ClN₃O₃).
  • May exhibit distinct pharmacokinetic properties due to increased polarity .

Pharmacological and Physicochemical Properties

Compound Substituent (Position 4) Molecular Weight (g/mol) LogP<sup>*</sup> Hydrogen-Bond Donors/Acceptors Key Applications
Target Compound 4-Carbamoylphenyl ~383.25<sup>†</sup> ~3.2 3 donors, 5 acceptors Immunomodulation, enzyme inhibition
Compound III (Monohydrate) 2,6-Dichlorophenyl 275.11 ~2.8 2 donors, 4 acceptors Rheumatoid arthritis research
N-(4-Butylphenyl) Analog 4-Butylphenyl ~378.27 ~4.5 1 donor, 4 acceptors Preclinical membrane permeability studies
Carbamoylmethyl Derivative 4-Carbamoylmethylphenyl 369.80 ~2.5 3 donors, 6 acceptors Solubility optimization

<sup>*</sup>Estimated using fragment-based methods.
<sup>†</sup>Calculated for C₁₉H₁₄Cl₂N₃O₃.

Key Observations:

Hydrogen-Bonding Capacity: The target compound’s carbamoyl group provides three hydrogen-bond donors (N–H) and five acceptors (C=O, N–H), enhancing interactions with polar biological targets compared to analogs with alkyl or simpler aryl groups .

Lipophilicity : The 4-butylphenyl analog (LogP ~4.5) is more lipophilic than the target compound (LogP ~3.2), which may improve blood-brain barrier penetration but reduce aqueous solubility.

Crystal Packing: Compound III’s monohydrate form exhibits a rigid dihedral angle (59.10°) and hydrogen-bonded network, whereas the target compound’s carbamoyl group may promote alternative packing modes .

Biological Activity

N-(4-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C18H13Cl2N3O3C_{18}H_{13}Cl_{2}N_{3}O_{3}. It features an oxazole ring system, which is known for its diverse biological activities. The presence of the carbamoyl and dichlorophenyl groups contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It has the potential to modulate receptor activity, influencing various signaling pathways.

Biological Activity Data

Recent studies have evaluated the compound's efficacy against various cell lines and pathogens. The following table summarizes key findings related to its biological activity:

Activity Cell Line/Pathogen IC50 (µM) Notes
Anticancer ActivityHuman colorectal cancer (DLD-1)0.27Induces apoptosis through PARP cleavage .
Antifungal ActivityCandida albicans1.6Effective against multiple fungi strains .
Antibacterial ActivityStaphylococcus aureus20Comparable efficacy to standard antibiotics .

Case Studies

  • Anticancer Potential : In a study focusing on apoptosis inducers, this compound demonstrated significant tumor growth inhibition in xenograft models. The compound exhibited an EC50 of 270 nM in DLD-1 cells and showed 63% tumor growth inhibition at a dosage of 50 mg/kg .
  • Antifungal Efficacy : The compound was tested against several Candida species, showing promising antifungal activity with minimum inhibitory concentrations (MIC) ranging from 1.6 to 3.2 µg/ml. This suggests potential for therapeutic applications in treating fungal infections .
  • Antibacterial Studies : Research on the antibacterial properties revealed that the compound effectively inhibited bacterial growth in vitro, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The inhibition zones were measured against standard antibiotics for comparison .

Q & A

Basic: What synthetic methodologies are established for preparing N-(4-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide?

Answer:
The synthesis of this compound can be adapted from structurally related isoxazole carboxamides. For example, analogs like leflunomide derivatives are synthesized via condensation reactions between 5-methylisoxazole-4-carboxylic acid derivatives and substituted anilines. Key steps include:

  • Carboxylic acid activation : Use coupling agents like thionyl chloride (SOCl₂) to convert the carboxylic acid to an acyl chloride.
  • Amide bond formation : React the acyl chloride with 4-carbamoylaniline under basic conditions (e.g., pyridine or triethylamine).
  • Purification : Crystallization or chromatography to isolate the product.
    Crystallographic validation (e.g., X-ray diffraction) is critical to confirm regiochemistry and stereochemical integrity .

Advanced: How can crystallographic data resolve structural ambiguities in analogs of this compound?

Answer:
X-ray crystallography using programs like SHELXL ( ) provides atomic-level resolution of bond lengths, angles, and torsion angles. For example:

  • Key structural features : The 2,6-dichlorophenyl group adopts a planar conformation, stabilizing π-π interactions in the crystal lattice.
  • Hydrogen bonding : The carboxamide group forms intermolecular H-bonds with water (in monohydrate forms), influencing solubility.
    Comparative analysis of analogs (e.g., nitro or trifluoromethyl substitutions) reveals how electronic effects modulate bioactivity .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • Purity : Reverse-phase HPLC (≥95% purity, C18 column, acetonitrile/water gradient).
  • Structural confirmation :
    • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., methyl group at C5 of the isoxazole).
    • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 392.03).
  • Crystallography : Single-crystal X-ray diffraction for absolute configuration .

Advanced: How can researchers address contradictions in bioactivity data across different assays?

Answer:
Discrepancies in IC₅₀ values may arise from:

  • Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration).
  • Enzyme isoforms : Differential inhibition of target enzymes (e.g., tyrosine kinases vs. dehydrogenases).
  • Polymorphism : Crystalline vs. amorphous forms affecting solubility.
    Resolution strategies :
  • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Validate with in silico docking (AutoDock Vina) to compare binding modes across isoforms .

Basic: What biological activities are reported for structural analogs of this compound?

Answer:

  • Immunomodulation : Leflunomide analogs inhibit dihydroorotate dehydrogenase (DHODH), a target in rheumatoid arthritis .
  • Antimicrobial activity : Oxazole derivatives with dichlorophenyl groups show activity against S. aureus (MIC: 8–16 µg/mL).
  • Enzyme regulation : 2,6-dichlorophenyl-containing compounds modulate sulfotransferases (SULT1C2/3), suggesting metabolic interactions .

Advanced: What strategies optimize solubility while retaining bioactivity in carboxamide derivatives?

Answer:

  • Substituent engineering : Introduce polar groups (e.g., hydroxyl or amine) on the carbamoylphenyl ring.
  • Salt formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility.
  • Prodrug design : Mask the carboxamide as an ester (hydrolyzed in vivo).
    Validation :
  • LogP analysis : Measure octanol/water partitioning (target LogP <3).
  • Molecular dynamics : Simulate solvation free energy (e.g., GROMACS) .

Basic: How does the 2,6-dichlorophenyl group influence molecular interactions?

Answer:

  • Steric effects : The ortho-chlorine atoms restrict rotation, stabilizing planar conformations.
  • Electronic effects : Chlorine’s electron-withdrawing nature enhances electrophilic character at the isoxazole ring.
  • Crystal packing : Chlorine participates in halogen bonding (C–Cl···O/N) in the solid state .

Advanced: What crystallographic software and parameters are recommended for refining this compound’s structure?

Answer:

  • Software : SHELXL ( ) for small-molecule refinement.
  • Key parameters :
    • R-factor : Aim for R₁ <0.05 for high-resolution data (<1.0 Å).
    • Displacement parameters : Anisotropic refinement for non-H atoms.
    • Hydrogen bonding : Use SHELXPRO to generate H-bond tables.
      Example refinement statistics from :
ParameterValue
R₁ (I > 2σ(I))0.032
wR₂ (all data)0.086
CCDC Deposition862123

Basic: What are the metabolic stability concerns for this compound?

Answer:

  • Oxazole ring oxidation : Cytochrome P450-mediated degradation (e.g., CYP3A4).
  • Amide hydrolysis : Susceptibility to esterases/proteases.
    Mitigation :
  • Deuterium incorporation : Stabilize labile C–H bonds.
  • Metabolite identification : Use LC-MS/MS to track degradation pathways .

Advanced: How can computational modeling predict off-target effects?

Answer:

  • Target profiling : SwissTargetPrediction to identify kinases or GPCRs.
  • Docking studies : AutoDock or Glide to assess binding to homologous proteins (e.g., DHODH vs. xanthine oxidase).
  • ADMET prediction : QikProp for toxicity (e.g., hERG inhibition risk).
    Example output:
ParameterPredicted Value
hERG IC₅₀12 µM
PPB (%)89
BBB PermeabilityLow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.